tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate
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Overview
Description
tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate is a complex organic compound that belongs to the class of pyrroles This compound is characterized by its unique structure, which includes a tert-butyl group, an aminomethyl group, and a hexahydrocyclopenta[B]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a suitable amine with a cyclopentanone derivative, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(aminomethyl)phenylcarbamate
- tert-Butyl carbamate
- tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
Uniqueness
tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate stands out due to its hexahydrocyclopenta[B]pyrrole ring system, which imparts unique chemical and biological properties
Properties
IUPAC Name |
tert-butyl (3aR,6aR)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-7-13(9-14)6-4-5-10(13)15/h10H,4-9,14H2,1-3H3/t10-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGFPDOJMTZTIH-ZWNOBZJWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCC2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@]2([C@H]1CCC2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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